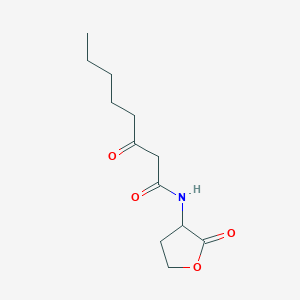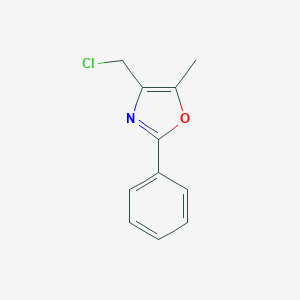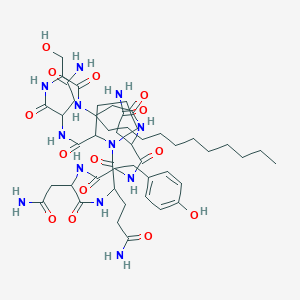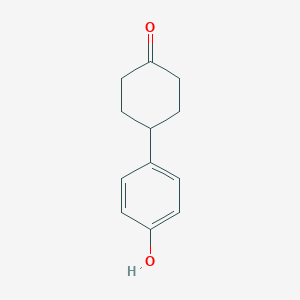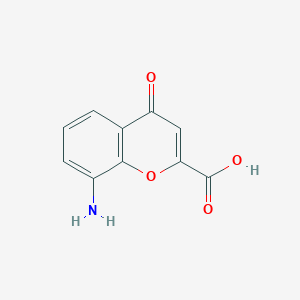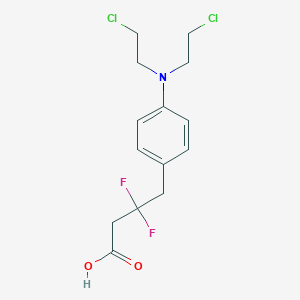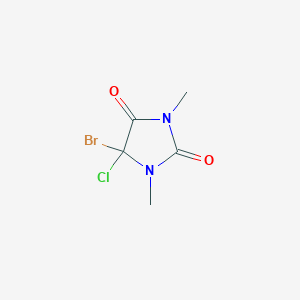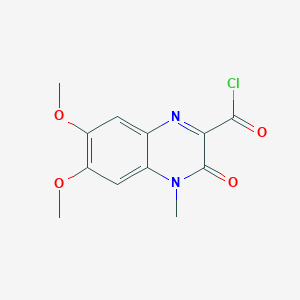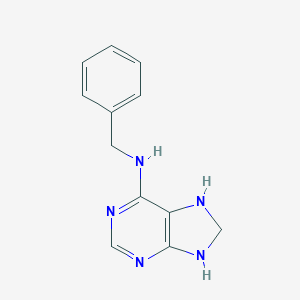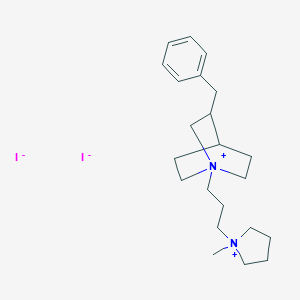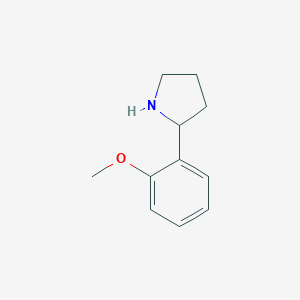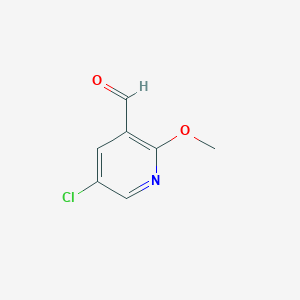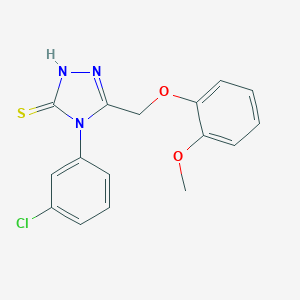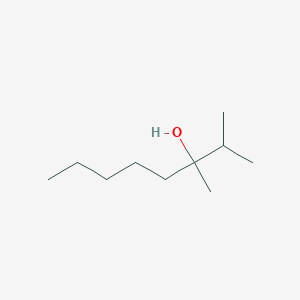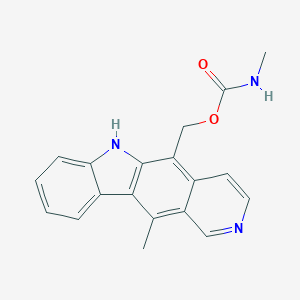
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate, also known as O-6-methylguanine-DNA methyltransferase (MGMT) inhibitor, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications for various diseases, including cancer.
Mécanisme D'action
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate inhibits MGMT activity by irreversibly binding to the enzyme at the active site. This prevents the enzyme from repairing DNA adducts, leading to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate have been extensively studied. In vitro studies have shown that this compound can sensitize cancer cells to alkylating agents, leading to increased cell death. In vivo studies have shown that this compound can enhance the efficacy of temozolomide in the treatment of glioblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate in lab experiments include its ability to sensitize cancer cells to alkylating agents, its specificity for MGMT, and its irreversibility of binding to the enzyme. However, the limitations of this compound include its potential toxicity and its irreversible binding to the enzyme, which can limit its use in certain applications.
Orientations Futures
The future directions for 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate include the development of more potent and selective MGMT inhibitors, the identification of biomarkers that can predict response to MGMT inhibition, and the exploration of combination therapies that can enhance the efficacy of MGMT inhibition in the treatment of cancer. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate involves the reaction of 5-(chloromethyl)-11-methyl-6H-pyrido(4,3-b)carbazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate has been extensively used in scientific research as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of DNA adducts. Inhibition of MGMT activity can sensitize cancer cells to alkylating agents, such as temozolomide, which is used in the treatment of glioblastoma.
Propriétés
Numéro CAS |
108320-79-2 |
|---|---|
Nom du produit |
5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate |
Formule moléculaire |
C19H19N3O3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C19H17N3O2/c1-11-14-9-21-8-7-12(14)15(10-24-19(23)20-2)18-17(11)13-5-3-4-6-16(13)22-18/h3-9,22H,10H2,1-2H3,(H,20,23) |
Clé InChI |
NMCUZEBGPTYSJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
SMILES canonique |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC |
Synonymes |
5-(hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate 5-HMPCMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



